Pbrm1-BD2-IN-4

Epigenetics Bromodomain Inhibitors Drug Discovery

Pbrm1-BD2-IN-4 (compound 15) is a selective and potent inhibitor of the PBRM1-BD2 bromodomain (IC50=0.2μM, Kd=5.5μM). Its high selectivity over BD5 (Kd=11.1μM) minimizes off-target effects, making it the preferred chemical probe for clear cell renal cell carcinoma and prostate cancer research. Disrupts PBRM1-acetylated histone interactions.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
Cat. No. B15141400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbrm1-BD2-IN-4
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2
InChIInChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19)
InChIKeyZDFFMEAQARQRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pbrm1-BD2-IN-4 for Research Procurement: PBRM1 Bromodomain Inhibitor with Quantifiable Binding & Selectivity Profile


Pbrm1-BD2-IN-4 (also known as compound 15) is a selective, small-molecule inhibitor targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex [1]. It is part of a class of epigenetic probes developed to dissect the role of PBRM1 in oncology, particularly in prostate cancer and clear cell renal cell carcinoma, where PBRM1 functions as a tumor promoter [2].

Why PBRM1 Inhibitors Cannot Be Substituted: Pbrm1-BD2-IN-4's Distinct BD2 Affinity Profile


The PBRM1 protein contains six tandem bromodomains, each with distinct ligand-binding pockets and functional roles [1]. In-class PBRM1 inhibitors exhibit significant variability in their binding affinity (Kd) and functional inhibition (IC50) for the specific BD2 domain, as well as their selectivity over the BD5 domain and related bromodomains in SMARCA2/4. Substituting one inhibitor for another without verifying these quantitative parameters can lead to off-target effects, confounding biological interpretation, and failed experiments. The following evidence guide provides the precise, comparator-based data required for informed scientific selection.

Quantitative Differentiation Guide: Pbrm1-BD2-IN-4 vs. Key PBRM1 Bromodomain Inhibitors


BD2 Binding Affinity: Pbrm1-BD2-IN-4 vs. PBRM1-BD2-IN-2 and -IN-8

Pbrm1-BD2-IN-4 demonstrates a binding affinity (Kd) of 5.5 μM for the PBRM1-BD2 domain [1]. This places it as an intermediate binder within the PBRM1-BD2 inhibitor class. In direct comparison, PBRM1-BD2-IN-2 exhibits a significantly weaker Kd of 9.3 μM, while PBRM1-BD2-IN-8 demonstrates a slightly stronger Kd of 4.4 μM [2]. This quantitative difference in binding is a critical parameter for assay design, especially in systems with low protein expression or where subtle binding differences are mechanistically relevant.

Epigenetics Bromodomain Inhibitors Drug Discovery

Functional Inhibition Potency: Pbrm1-BD2-IN-4 vs. PBRM1-BD2-IN-5 and -IN-7

In functional inhibition assays for the PBRM1-BD2 domain, Pbrm1-BD2-IN-4 exhibits an IC50 of 0.2 μM [1]. This demonstrates significantly greater cellular potency than PBRM1-BD2-IN-7 (IC50 = 0.29 μM) and is comparable to, or slightly more potent than, PBRM1-BD2-IN-5 (IC50 = 0.26 μM) . This 1.45-fold increase in potency over IN-7 is a quantifiable advantage for experiments requiring maximal target inhibition at lower drug concentrations.

Cancer Research Cell-Based Assays Functional Inhibition

Selectivity Profile: BD2 vs. BD5 Discrimination of Pbrm1-BD2-IN-4

A key differentiator for PBRM1 inhibitors is their selectivity between the BD2 and BD5 domains. Pbrm1-BD2-IN-4 demonstrates a 2.02-fold selectivity for BD2 (Kd = 5.5 μM) over BD5 (Kd = 11.1 μM) [1]. This selectivity ratio is a critical parameter for probe compounds intended to dissect BD2-specific biology. In contrast, PBRM1-BD2-IN-8 exhibits a much higher 5.7-fold selectivity (BD2 Kd=4.4 μM vs. BD5 Kd=25 μM) [2], while PBRM1-BD2-IN-2 shows a minimal 1.09-fold selectivity (BD2 Kd=9.3 μM vs. BD5 Kd=10.1 μM) . Pbrm1-BD2-IN-4's profile offers a unique intermediate selectivity that may be advantageous in systems where complete BD5 exclusion is not desired.

Target Selectivity Chemoproteomics Polybromo-1

Best-Fit Research Applications for Pbrm1-BD2-IN-4 Based on Quantitative Evidence


Mechanistic Studies of PBRM1-BD2 Function in Prostate Cancer

Given its potent functional inhibition (IC50 = 0.2 μM) and intermediate BD2/BD5 selectivity, Pbrm1-BD2-IN-4 is well-suited for cellular studies in PBRM1-dependent prostate cancer models (e.g., LNCaP cells) to dissect the specific role of the BD2 domain in transcriptional regulation, cell growth, and migration, as established by prior research with related probes [1]. Its potency ensures robust target engagement at concentrations that minimize off-target effects, while its selectivity profile allows for a nuanced interpretation of BD2's contribution relative to BD5.

Structure-Activity Relationship (SAR) and Chemical Probe Development

The compound's distinct binding affinity (Kd = 5.5 μM) and selectivity profile make it a valuable anchor point in a PBRM1 inhibitor SAR series. Its data can be directly compared with those of weaker binders like PBRM1-BD2-IN-2 and stronger binders like PBRM1-BD2-IN-8 to map chemical modifications that improve potency or tune selectivity [2].

In Vitro Target Engagement Assays Requiring Moderate Potency

For biochemical assays such as fluorescence polarization (FP), AlphaScreen, or isothermal titration calorimetry (ITC) where a very high-affinity binder might saturate the signal or cause aggregation, Pbrm1-BD2-IN-4's mid-range Kd of 5.5 μM offers a practical advantage. It allows for a wider dynamic range in dose-response experiments compared to nanomolar binders, facilitating more accurate determination of IC50 and Kd values in orthogonal assay formats [1].

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